Cas no 2171633-91-1 (1-{5-(dimethylcarbamoyl)aminopiperidin-3-yl}-3,3-dimethylurea)

1-{5-(dimethylcarbamoyl)aminopiperidin-3-yl}-3,3-dimethylurea 化学的及び物理的性質
名前と識別子
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- 1-{5-[(dimethylcarbamoyl)amino]piperidin-3-yl}-3,3-dimethylurea
- EN300-1592469
- 2171633-91-1
- 1-{5-(dimethylcarbamoyl)aminopiperidin-3-yl}-3,3-dimethylurea
-
- インチ: 1S/C11H23N5O2/c1-15(2)10(17)13-8-5-9(7-12-6-8)14-11(18)16(3)4/h8-9,12H,5-7H2,1-4H3,(H,13,17)(H,14,18)
- InChIKey: LPEDVKTWAAEFSM-UHFFFAOYSA-N
- ほほえんだ: O=C(N(C)C)NC1CNCC(C1)NC(N(C)C)=O
計算された属性
- せいみつぶんしりょう: 257.18517499g/mol
- どういたいしつりょう: 257.18517499g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 76.7Ų
1-{5-(dimethylcarbamoyl)aminopiperidin-3-yl}-3,3-dimethylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1592469-5.0g |
1-{5-[(dimethylcarbamoyl)amino]piperidin-3-yl}-3,3-dimethylurea |
2171633-91-1 | 5.0g |
$2443.0 | 2023-07-10 | ||
Enamine | EN300-1592469-1000mg |
1-{5-[(dimethylcarbamoyl)amino]piperidin-3-yl}-3,3-dimethylurea |
2171633-91-1 | 1000mg |
$842.0 | 2023-09-23 | ||
Enamine | EN300-1592469-50mg |
1-{5-[(dimethylcarbamoyl)amino]piperidin-3-yl}-3,3-dimethylurea |
2171633-91-1 | 50mg |
$707.0 | 2023-09-23 | ||
Enamine | EN300-1592469-5000mg |
1-{5-[(dimethylcarbamoyl)amino]piperidin-3-yl}-3,3-dimethylurea |
2171633-91-1 | 5000mg |
$2443.0 | 2023-09-23 | ||
Enamine | EN300-1592469-0.5g |
1-{5-[(dimethylcarbamoyl)amino]piperidin-3-yl}-3,3-dimethylurea |
2171633-91-1 | 0.5g |
$809.0 | 2023-07-10 | ||
Enamine | EN300-1592469-0.1g |
1-{5-[(dimethylcarbamoyl)amino]piperidin-3-yl}-3,3-dimethylurea |
2171633-91-1 | 0.1g |
$741.0 | 2023-07-10 | ||
Enamine | EN300-1592469-0.05g |
1-{5-[(dimethylcarbamoyl)amino]piperidin-3-yl}-3,3-dimethylurea |
2171633-91-1 | 0.05g |
$707.0 | 2023-07-10 | ||
Enamine | EN300-1592469-10.0g |
1-{5-[(dimethylcarbamoyl)amino]piperidin-3-yl}-3,3-dimethylurea |
2171633-91-1 | 10.0g |
$3622.0 | 2023-07-10 | ||
Enamine | EN300-1592469-1.0g |
1-{5-[(dimethylcarbamoyl)amino]piperidin-3-yl}-3,3-dimethylurea |
2171633-91-1 | 1.0g |
$842.0 | 2023-07-10 | ||
Enamine | EN300-1592469-100mg |
1-{5-[(dimethylcarbamoyl)amino]piperidin-3-yl}-3,3-dimethylurea |
2171633-91-1 | 100mg |
$741.0 | 2023-09-23 |
1-{5-(dimethylcarbamoyl)aminopiperidin-3-yl}-3,3-dimethylurea 関連文献
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
1-{5-(dimethylcarbamoyl)aminopiperidin-3-yl}-3,3-dimethylureaに関する追加情報
Professional Introduction to Compound with CAS No. 2171633-91-1 and Product Name: 1-{5-(dimethylcarbamoyl)aminopiperidin-3-yl}-3,3-dimethylurea
The compound with the CAS number 2171633-91-1 and the product name 1-{5-(dimethylcarbamoyl)aminopiperidin-3-yl}-3,3-dimethylurea represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The molecular structure of this compound incorporates a piperidine ring substituted with a dimethylcarbamoyl group at the 5-position and a 3,3-dimethylurea moiety at the 1-position, which contributes to its distinct chemical properties and biological activities.
In recent years, there has been a growing interest in the development of novel scaffolds that can serve as starting points for the design of next-generation therapeutics. The 1-{5-(dimethylcarbamoyl)aminopiperidin-3-yl}-3,3-dimethylurea molecule exemplifies this trend by combining structural features that are known to enhance binding affinity and selectivity towards biological targets. The presence of the piperidine ring is particularly noteworthy, as it is a common motif in many bioactive molecules due to its ability to mimic natural amino acid residues and facilitate interactions with biological macromolecules.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The dimethylcarbamoyl group and the 3,3-dimethylurea moiety provide versatile sites for further functionalization, allowing chemists to explore a wide range of modifications that could enhance pharmacological properties such as solubility, bioavailability, and metabolic stability. These features make the compound an attractive candidate for use in library synthesis programs aimed at identifying novel drug candidates.
Recent studies have highlighted the importance of optimizing molecular frameworks to improve drug-like properties. The 1-{5-(dimethylcarbamoyl)aminopiperidin-3-yl}-3,3-dimethylurea structure has been investigated for its potential role in modulating various biological pathways. For instance, preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory responses. This aligns with current trends in medicinal chemistry where there is a strong focus on developing small molecules that can modulate inflammatory pathways without causing significant side effects.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the piperidine ring, followed by the introduction of the dimethylcarbamoyl group and the 3,3-dimethylurea moiety. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity. These synthetic strategies are critical for producing compounds with complex structures like 1-{5-(dimethylcarbamoyl)aminopiperidin-3-yl}-3,3-dimethylurea in a scalable manner.
From a pharmaceutical perspective, the 1-{5-(dimethylcarbamoyl)aminopiperidin-3-yl}-3,3-dimethylurea molecule holds promise for further development into therapeutic agents. Its unique structural features suggest potential applications in treating a variety of diseases, including those associated with abnormal enzyme activity or signaling pathways. As research progresses, it is expected that more detailed pharmacological profiles will emerge, providing insights into its mechanism of action and potential therapeutic utility.
The compound's compatibility with modern drug discovery platforms makes it an ideal candidate for high-throughput screening (HTS) campaigns. HTS allows researchers to rapidly test large libraries of compounds against various biological targets, enabling the identification of hits that can be further optimized into lead compounds. The structural features of 1-{5-(dimethylcarbamoyl)aminopiperidin-3-yl}-3,3-dimethylurea, particularly its piperidine-based scaffold and functional groups like dimethylcarbamoyl and 3,3-dimethylurea, make it well-suited for such screening processes.
In conclusion, the compound with CAS number 2171633-91-1 and product name 1-{5-(dimethylcarbamoyl)aminopiperidin-3-yl}-3,3-dimethylurea represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential applications in drug discovery underscore its importance as a building block for novel therapeutics. As research continues to uncover new biological targets and synthetic strategies, compounds like this are likely to play an increasingly important role in the development of next-generation medicines.
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